molecular formula C9H6BrN3O2 B11764671 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No.: B11764671
M. Wt: 268.07 g/mol
InChI Key: IKIXDUGJRIKVAW-UHFFFAOYSA-N
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Description

2-Bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 88382-46-1) is a halogenated benzoic acid derivative featuring a 1,2,3-triazole ring at the 6-position and a bromine substituent at the 2-position of the benzene ring. With a molecular weight of 242.27 g/mol and a purity of ≥95%, it is a key intermediate in medicinal chemistry, particularly in the synthesis of orexin receptor antagonists and other bioactive molecules . The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura borylation), enabling further functionalization . Its structural motif is critical for binding to biological targets, as seen in the development of positron emission tomography (PET) ligands and insomnia therapeutics .

Properties

Molecular Formula

C9H6BrN3O2

Molecular Weight

268.07 g/mol

IUPAC Name

2-bromo-6-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6BrN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15)

InChI Key

IKIXDUGJRIKVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N2N=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid core. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Center

The bromine atom at position 2 of the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

Reaction TypeConditionsProducts/OutcomesReferences
Amine Substitution DMF, 80–120°C, palladium catalystAmine derivatives (e.g., aryl amines)
Thiol Substitution DMSO, 100°C, Cu(I) catalystThioether derivatives
Hydrolysis NaOH (aq), refluxHydroxyl-substituted benzoic acid

These reactions are facilitated by the electron-withdrawing effect of the triazole ring, which activates the bromine for displacement. Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in amine substitutions .

Suzuki-Miyaura Cross-Coupling

The bromo group participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl structures:

General Reaction :
2-Bromo-6-(triazol-2-yl)benzoic acid + ArB(OH)₂ → 2-Ar-6-(triazol-2-yl)benzoic acid

ConditionsKey FeaturesApplications
Pd(OAc)₂, K₂CO₃, DMF/H₂O (3:1), 80°CHigh regioselectivity (>90%)Synthesis of bioactive analogues
Microwave irradiation, 120°CReduced reaction time (2–4 h)Drug discovery scaffolds

This reaction is critical for introducing aryl/heteroaryl groups to diversify the compound’s structure .

Cycloaddition and Triazole Ring Reactivity

The 1,2,3-triazole ring can engage in further cycloaddition reactions, such as:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
The triazole’s nitrogen atoms act as ligands for Cu(I), enabling "click" chemistry to append additional functional groups (e.g., fluorescent tags or polymers).

Electrophilic Aromatic Substitution :
The triazole ring directs electrophiles (e.g., NO₂⁺) to specific positions on the benzene ring, though this is less common due to steric hindrance from substituents.

Acid-Base Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived transformations:

ReactionConditionsProducts
Esterification H₂SO₄, ROH, refluxMethyl/ethyl esters
Amidation SOCl₂, then amineAmide derivatives
Salt Formation NaOH or KOH (aq)Sodium/potassium carboxylates

These reactions are essential for modifying solubility and bioavailability in pharmaceutical applications .

Biological Interactions and Mechanistic Insights

While not traditional chemical reactions, the compound interacts with biological targets via:

  • Hydrogen bonding : Carboxylic acid and triazole N-atoms bind to enzyme active sites.

  • Halogen bonding : Bromine participates in non-covalent interactions with protein residues.

These interactions underpin its potential as a kinase inhibitor or antimicrobial agent .

Stability Under Various Conditions

The compound remains stable under standard laboratory conditions but degrades under prolonged UV exposure or strong acidic/basic environments (>pH 12).

ConditionStability Outcome
UV light (254 nm) Gradual decomposition (50% loss in 48 h)
pH < 2 or > 12 Hydrolysis of triazole or acid groups

Scientific Research Applications

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may inhibit enzymes by binding to their active sites or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the benzoic acid core with a 1,2,3-triazole substituent but differ in halogens or alkyl groups:

Compound Name Substituent Position Molecular Weight (g/mol) Key Features
2-Bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid 2-Br, 6-triazole 242.27 Bromine enables cross-coupling ; used in orexin antagonists .
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 929047-30-3) 2-F, 6-triazole 207.16 Fluorine enhances electronegativity; used in PET ligands .
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 1293284-50-0) 4-F, 2-triazole 207.16 Altered substitution pattern affects binding affinity .
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS: 956317-36-5) 5-CH₃, 2-triazole 203.18 Methyl group improves lipophilicity; fragment in ACT-539313 (orexin antagonist) .
2-(2H-1,2,3-Triazol-2-yl)benzoic acid (CAS: 1643923-77-6) No halogen 189.15 Parent compound; used as a building block for derivatization .

Physicochemical Properties

Property 2-Bromo-6-triazole 2-Fluoro-6-triazole 4-Fluoro-2-triazole 5-Methyl-2-triazole
Density (g/cm³) 1.5 (estimated) 1.5 1.5 1.3 (estimated)
Boiling Point (°C) ~419 (estimated) 419.2 419.2 ~400 (estimated)
LogP ~1.7 (estimated) 1.65 1.65 ~1.8
Reactivity High (Br→BPin) Moderate (F inert) Moderate Low (CH₃ inert)
  • Bromine : Increases molecular weight and steric bulk, facilitating Suzuki-Miyaura borylation .
  • Fluorine : Enhances metabolic stability and electronegativity, ideal for CNS-targeting drugs .
  • Methyl : Improves lipophilicity and passive diffusion across membranes .

Stability and Handling

  • Bromine Compound : Requires dry, sealed storage at 2–8°C to prevent decomposition .
  • Fluorinated Analogues : Stable under ambient conditions but sensitive to strong acids/bases .

Biological Activity

2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid is a compound with significant biological activity, characterized by its unique structural features, including a bromine atom and a 2H-1,2,3-triazole moiety attached to a benzoic acid framework. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as orexin receptor antagonists and antifungal agents.

  • Molecular Formula : C9_9H7_7BrN4_4O2_2
  • Molecular Weight : Approximately 259.07 g/mol
  • Structural Features : The presence of the triazole group enhances reactivity and biological activity, making it an important intermediate in organic synthesis and pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antifungal Activity : Studies have shown that derivatives of this compound can inhibit the growth of several fungal strains. For instance, triazole derivatives often demonstrate enhanced antifungal properties compared to their non-triazole counterparts .
  • Orexin Receptor Modulation : The compound has been studied for its potential role as an orexin receptor antagonist, which could be beneficial in treating sleep disorders and obesity .

Antifungal Activity

A series of experiments evaluated the antifungal activity of this compound and its derivatives. The Minimum Inhibitory Concentration (MIC) values were determined against various fungal pathogens.

CompoundMIC (mg/mL)MFC (mg/mL)Target Fungi
2-bromo-6-(triazolyl)benzoic acid0.0125–0.050.025–0.1Candida albicans
Ketoconazole0.28–1.880.38–2.82Various fungi
Bifonazole0.32–0.640.64–0.81Various fungi

This table illustrates that the tested compound exhibited superior antifungal activity compared to standard antifungal agents like ketoconazole and bifonazole .

Orexin Receptor Antagonism

In a study focusing on orexin receptor modulation, derivatives of this compound showed promising results in blocking orexin receptors implicated in sleep regulation and appetite control. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the triazole ring could enhance receptor affinity and selectivity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The triazole moiety facilitates binding to specific receptors involved in neurotransmission and metabolic pathways.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for fungal cell wall synthesis or other metabolic processes.
  • Induction of Apoptosis : In cancer studies, similar compounds have shown potential in inducing apoptosis in cancer cells by disrupting mitochondrial function and promoting DNA damage .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-6-(2H-1,2,3-triazol-2-yl)benzoic acid?

The synthesis typically involves copper-mediated coupling of triazole derivatives with halogenated benzoic acid precursors. For example:

  • Step 1 : Start with a brominated benzoic acid derivative (e.g., 2-bromo-6-fluorobenzoic acid) and introduce the triazole moiety via N-arylation using 1,2,3-triazole under catalytic conditions (Cu(OAc)₂, Cs₂CO₃, DMF) .
  • Step 2 : Optimize regioselectivity by controlling reaction temperature (40–70°C) to minimize formation of regioisomeric impurities (e.g., 1H- vs. 2H-triazole derivatives) .
  • Step 3 : Purify via preparative HPLC or liquid-liquid extraction (e.g., EtOAc/water partitioning) to achieve >95% purity .

Q. How can researchers purify this compound effectively?

  • Method 1 : Use acid-base extraction by adjusting the pH to 3–4 with citric acid to precipitate the product, followed by filtration and washing with water/EtOAc .
  • Method 2 : Apply column chromatography (silica gel, gradient elution with hexane/EtOAc) or preparative HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in triazolyl benzoic acid derivatives?

  • Procedure : Grow single crystals via slow evaporation in solvents like DMSO or DCM. Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinning corrections. Key parameters:
    • Data collection : Optimize exposure time to minimize radiation damage.
    • Refinement : Apply anisotropic displacement parameters for Br and O atoms to improve electron density maps .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian09) to confirm bond lengths/angles .

Q. What strategies mitigate regioselectivity challenges in triazole coupling reactions?

  • Approach 1 : Use sterically hindered bases (e.g., DIPEA) to favor N2-arylation over N1-arylation .
  • Approach 2 : Pre-functionalize the triazole with electron-withdrawing groups (e.g., bromine) to direct coupling to the desired position .
  • Validation : Monitor reaction progress via LC-MS and compare retention times with regioisomeric standards .

Q. How do researchers analyze contradictions in spectroscopic data for this compound?

  • Case Study : A reported 94% purity via HPLC may still contain 6% regioisomer (1H-triazole derivative). Resolve this by:
    • NMR : Compare aromatic proton signals (e.g., 1H-triazole protons resonate downfield at δ 8.5–9.0 ppm vs. δ 7.8–8.2 ppm for 2H-triazole) .
    • HRMS : Confirm molecular ion peaks ([M+H]+ = 296.98 for the target vs. 296.98 for the regioisomer, requiring MS/MS for differentiation) .

Q. What coupling methods optimize the integration of this compound into pharmaceutical intermediates?

  • Amide Bond Formation : Use HATU/DIPEA in DMF to couple the benzoic acid with amines (e.g., daridorexant precursors). Typical conditions:
    • Stoichiometry : 1.2 eq HATU, 3 eq DIPEA, 24–48 hr reaction time.
    • Yield : 30–51% after purification .
  • Borylation : Convert bromo substituents to BPin esters via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for Suzuki-Miyaura cross-coupling .

Methodological Challenges and Solutions

Q. How to address low yields in copper-mediated triazole couplings?

  • Root Cause : Competing proto-dehalogenation or catalyst deactivation.
  • Solution :
    • Use anhydrous DMF and degas solvents to prevent Cu(I) oxidation.
    • Add catalytic 1,10-phenanthroline to stabilize the Cu(I) intermediate .

Q. What are the best practices for characterizing crystalline forms of derivatives?

  • Techniques :
    • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
    • DSC : Identify polymorphs by melting point deviations (>5°C indicates distinct forms).
  • Software : SHELXL for structure refinement; Mercury for packing diagram visualization .

Applications in Drug Discovery

Q. How is this compound utilized in orexin receptor antagonist synthesis?

  • Example : Daridorexant (a dual orexin receptor antagonist) uses 5-methoxy-2-(2H-triazol-2-yl)benzoic acid as a key intermediate. The bromo substituent enables further functionalization (e.g., amidation with diazepane derivatives) .

Q. Can this scaffold be adapted for PET ligand development?

  • Strategy : Replace bromine with ^18F via boroxine intermediates (e.g., Dean-Stark dehydration to form ^18F-labeled boroxines) for OX1R-selective tracers .

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